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Parthenolide and Key Structural Analogs

Parthenolide (PTL) is a sesquiterpene lactone natural product, primarily isolated from the feverfew plant

(Tanacetum parthenium). Its biological activity is largely attributed to the presence of two key electrophilic

motifs: an α-methylene-γ-lactone ring and an epoxide group [1] [2]. These groups enable PTL to react with

nucleophilic cysteine residues in target proteins, leading to covalent modification and modulation of their

function [3].

The table below summarizes the core characteristics of PTL and its most significant analogs.

Compound Name
Core Structural
Features

Key Biological Activities & Notes

Parthenolide (PTL) [1] [2] Native structure with α-

methylene-γ-lactone and
epoxide.

Broad-spectrum activity; original

compound with poor solubility and
bioavailability.

DMAPT
(Dimethylaminoparthenolide)
[1] [4]

PTL with a
dimethylamino group

added to the lactone
ring.

A water-soluble prodrug of PTL;
solubility >1000x greater than PTL;

shows enhanced bioavailability and
efficacy in cancer models [1].
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Compound Name
Core Structural
Features

Key Biological Activities & Notes

Micheliolide (MCL) [4] A PTL-derived

guaianolide with a
lactone ring but greater

stability.

More stable than PTL under

acidic/basic conditions; retains anti-
inflammatory and anticancer activities.

DMAMCL
(Dimethylaminomicheliolide) [4]

A prodrug of MCL with a

dimethylamino group.

Improved stability and lower toxicity

than PTL; slowly releases MCL in vivo;
can cross the blood-brain barrier.

PTL-Chalcone Hybrids (e.g.,
10d) [5]

Chemical hybrid
combining PTL and a

chalcone moiety.

Designed to target multiple pathways;
compound 10d showed anti-

proliferative activity ~41x stronger than
PTL in lung cancer cells [5].

C-7 Hydroxycarbamate/Urea
Analogs [3]

PTL modified at the C-7
position via acylnitroso-

ene reaction.

Preserves the Michael acceptor motif;
increases polarity and solubility;

showed selective activity against
Mycobacterium tuberculosis.

Quantitative Activity Comparison

The following table consolidates key experimental data for these compounds from recent studies, providing a

direct comparison of their potency.

Compound
Experimental Model /
Assay

Key Metric & Result Citation

Parthenolide (PTL) M. tuberculosis H37Rv

(virulent strain)

MIC90: 16 µg/mL [3]

Lung Adenocarcinoma

(H1975 cells)

IC50: ~10 µM (used as treatment

concentration) [6]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1551115/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1551115/full
https://www.sciencedirect.com/science/article/abs/pii/S0045206825006881
https://www.sciencedirect.com/science/article/abs/pii/S0045206825006881
https://pmc.ncbi.nlm.nih.gov/articles/PMC10744032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10744032/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1642866/full
https://www.smolecule.com/products/s538662?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Compound
Experimental Model /
Assay

Key Metric & Result Citation

Non-Small Cell Lung

Cancer (NSCLC) cell lines

Anti-proliferative activity (parent

compound for comparison) [5]

PTL-Chalcone Hybrid
(10d)

Non-Small Cell Lung

Cancer (NSCLC) cell lines

Anti-proliferative activity ~40.9x
stronger than PTL [5]

C-7
Hydroxycarbamate
Analogs

M. tuberculosis H37Rv Several analogs showed improved
activity over PTL (exact MIC values
in source) [3]

Staphylococcus aureus Selective analogs showed potent
activity (exact MIC values in source)

[3]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from key studies cited in this guide.

Synthesis of C-7 Hydroxycarbamate/Urea Analogs [3]:

Procedure: Commercially available parthenolide undergoes an acylnitroso-ene reaction with

hydroxylamine-functionalized building blocks (hydroxyureas or hydroxycarbamates).
Key Step: The hydroxylamine compound is oxidized in situ to a reactive nitroso derivative using

oxygen (O₂) as the oxidant in a catalytic system of CuCl (0.05 eq.) and pyridine (0.125 eq.) in
THF solvent.

Outcome: This method is regioselective and stereoselective, producing analogs where the
Michael acceptor motif is preserved.

Anti-Proliferation Assay (Lung Cancer) [5]:

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines.
Procedure: Cells are treated with various concentrations of the test compounds (e.g., PTL-

chalcone hybrids). After a specified incubation period, cell viability is measured using standard
assays (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC₅₀).

Antimycobacterial Activity Assay [3]:
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Organism: Virulent Mycobacterium tuberculosis H37Rv strain.

Assay: The Resazurin Microtiter Assay (REMA) is used.
Procedure: Compounds are dissolved in DMSO and tested across a range of concentrations

(e.g., 300 µM to 2.3 µM). After 7 days of incubation, resazurin is added. A color change from
blue to pink indicates bacterial metabolic activity. The MIC90 is defined as the minimum

concentration that inhibits 90% of bacterial growth compared to the negative control.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of parthenolide and its analogs are mediated through the modulation of multiple

critical signaling pathways in cancer cells. The diagram below illustrates the key mechanistic targets.

Key Targeted Pathways

Biological Outcomes

Parthenolide (PTL) & Analogs

NF-κB Pathway Inhibition

  Inhibits IKK

STAT3 Pathway Inhibition

  Blocks phosphorylation

Induction of ROS

  Depletes glutathione

p53 Activation

  Promotes phosphorylation

JAK/STAT Inhibition

Anti-inflammatory Effects Anti-cancer Effects

Apoptosis Induction

Targets Cancer Stem Cells (CSCs)

Click to download full resolution via product page

Key Insights for Research and Development
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Strategies for Improving Drugability: The primary focus in developing PTL analogs has been to

address its poor water solubility and low oral bioavailability [1] [4]. This has been achieved
through two main approaches: creating water-soluble prodrugs (e.g., DMAPT, DMAMCL) and

synthesizing hybrid molecules to enhance potency and multi-target action [5].
The Multi-Target Advantage: Unlike many targeted therapies, parthenolide and its advanced

analogs exert effects on multiple fronts simultaneously—inducing oxidative stress (ROS), inhibiting
pro-survival transcription factors (NF-κB, STAT3), and activating tumor suppressor pathways (p53).

This polypharmacology can help overcome drug resistance, a common challenge in cancer therapy
[2].

Beyond Oncology: While promising in cancer, the biological activity of these compounds is broad.
Recent research highlights their potential in targeting gram-positive bacteria and Mycobacterium
tuberculosis, opening avenues for infectious disease therapeutic development [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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